molecular formula C21H20ClN3O5S B2388402 methyl 2-({[(2-chlorophenyl)carbamoyl]methyl}sulfanyl)-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate CAS No. 443349-42-6

methyl 2-({[(2-chlorophenyl)carbamoyl]methyl}sulfanyl)-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate

Cat. No.: B2388402
CAS No.: 443349-42-6
M. Wt: 461.92
InChI Key: SMAIAGOIDLHGKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-({[(2-chlorophenyl)carbamoyl]methyl}sulfanyl)-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinazoline core, a carbamoyl group, and a sulfanyl linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-({[(2-chlorophenyl)carbamoyl]methyl}sulfanyl)-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate typically involves multiple steps. One common approach is the reaction of 2-chlorophenyl isocyanate with a suitable amine to form the carbamoyl intermediate. This intermediate is then reacted with a thiol compound to introduce the sulfanyl group. The final step involves the cyclization of the intermediate with a quinazoline derivative under controlled conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({[(2-chlorophenyl)carbamoyl]methyl}sulfanyl)-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 2-({[(2-chlorophenyl)carbamoyl]methyl}sulfanyl)-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-({[(2-chlorophenyl)carbamoyl]methyl}sulfanyl)-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-({[(2-chlorophenyl)carbamoyl]methyl}sulfanyl)-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate is unique due to its combination of a quinazoline core, a carbamoyl group, and a sulfanyl linkage.

Properties

IUPAC Name

methyl 2-[2-(2-chloroanilino)-2-oxoethyl]sulfanyl-3-(2-methoxyethyl)-4-oxoquinazoline-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O5S/c1-29-10-9-25-19(27)14-8-7-13(20(28)30-2)11-17(14)24-21(25)31-12-18(26)23-16-6-4-3-5-15(16)22/h3-8,11H,9-10,12H2,1-2H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMAIAGOIDLHGKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C2=C(C=C(C=C2)C(=O)OC)N=C1SCC(=O)NC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.